Enantioselective Bioreduction: Sertraline Ketone Precursor vs. Racemic Tetralone
In the chemoenzymatic synthesis of sertraline, the bioreduction of the racemic tetralone intermediate to the (S,S)-alcohol precursor of sertraline ketone was achieved with >99% enantiomeric excess (%ee) and a diastereomeric ratio of 99:1 after 7 hours at 29% conversion (with a theoretical maximum of 50%) [1]. This demonstrates a high level of enantioselectivity for the desired (S)-enantiomer over the undesired (R)-enantiomer, a critical step for the efficient production of the enantiopure (S)-ketone.
| Evidence Dimension | Enantioselectivity of Bioreduction |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Racemic tetralone (theoretical maximum conversion 50% for a single enantiomer) |
| Quantified Difference | Near-complete enantioselectivity (>99% ee) for the (S)-enantiomer. |
| Conditions | KRED-catalyzed bioreduction of racemic tetralone, 7 hours. |
Why This Matters
For procurement in synthetic chemistry, this data confirms that the precursor to sertraline ketone can be produced with exceptional stereochemical purity, which is essential for minimizing waste and maximizing yield in the subsequent oxidation step.
- [1] Marx, L., Ríos-Lombardía, N., Süss, P., Höhne, M., Morís, F., González-Sabín, J., & Berglund, P. (2020). Chemoenzymatic Synthesis of Sertraline. European Journal of Organic Chemistry, 2020(4), 510-514. View Source
